molecular formula C26H36BrN3O6 B14452309 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 76352-03-9

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid

Katalognummer: B14452309
CAS-Nummer: 76352-03-9
Molekulargewicht: 566.5 g/mol
InChI-Schlüssel: SQPNNLHCMJWEGU-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[321]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound with a unique structure that includes a brominated benzamide and a bicyclic azabicyclo octane moiety

Vorbereitungsmethoden

The synthesis of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves several steps:

Analyse Chemischer Reaktionen

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s unique structure allows it to bind to these receptors, modulating their activity and leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other brominated benzamides and azabicyclo octane derivatives. Compared to these compounds, 4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the benzamide moiety .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

76352-03-9

Molekularformel

C26H36BrN3O6

Molekulargewicht

566.5 g/mol

IUPAC-Name

4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H32BrN3O2.C4H4O4/c1-28-21-12-20(24)19(23)11-18(21)22(27)25-15-9-16-7-8-17(10-15)26(16)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h11-12,14-17H,2-10,13,24H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

SQPNNLHCMJWEGU-WLHGVMLRSA-N

Isomerische SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4CCCCC4)Br)N.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.